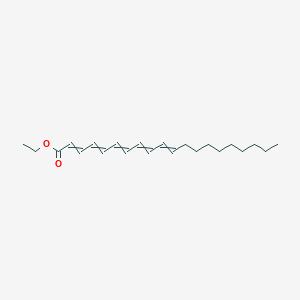

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate is an organic compound characterized by a long chain of carbon atoms with multiple conjugated double bonds. This compound is an ester, formed from the reaction between an alcohol and an acid. Its structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate typically involves the esterification of the corresponding acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of conjugated systems and ester functionalities.

Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing biochemical assays.

Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.

Industry: It is used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate can be compared to other similar compounds such as:

Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate: This compound has an additional double bond, which may affect its chemical properties and reactivity.

(2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid: This compound has a different functional group (dicarboxylic acid) and a shorter carbon chain.

The uniqueness of this compound lies in its specific arrangement of double bonds and ester functionality, which confer distinct chemical and physical properties.

Biological Activity

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate is an ethyl ester of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid belonging to the omega-3 family. This compound is notable for its long carbon chain and multiple conjugated double bonds, which impart significant biological activities and health benefits.

- Molecular Formula : C22H34O2

- Molecular Weight : 330.5 g/mol

- Structural Characteristics : The presence of five conjugated double bonds enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an omega-3 fatty acid derivative. Its mechanism involves:

- Interaction with Enzymes and Receptors : The electron delocalization from the conjugated double bonds allows for interactions with various enzymes and receptors in biological systems.

- Anti-inflammatory Effects : It has been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Cardiovascular Health : The compound contributes to cardiovascular health by reducing triglyceride levels and improving lipid profiles.

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines and promote the production of anti-inflammatory mediators.

- Lipid Metabolism : It enhances lipid metabolism pathways and reduces the risk of cardiovascular diseases by lowering serum triglycerides without raising low-density lipoprotein cholesterol (LDL-C) levels .

-

Case Studies :

- A study involving patients with dyslipidemia demonstrated improved lipid profiles when switched from mixed omega-3 supplements to icosapent ethyl .

- Another clinical trial highlighted the efficacy of EPA-only products in managing triglyceride levels compared to those containing both EPA and docosahexaenoic acid (DHA) .

Comparative Analysis

The uniqueness of this compound can be understood in comparison to similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethyl (2E,4E,6E,8E,10E)-docosa-2,4,-6,-8,-10,-12-hexaenoate | C22H34O2 | Contains an additional double bond affecting reactivity |

| (2E,4E,-6,-8,-10)-4,-9-Dimethyl-2,-4,-6,-8,-10-dodecapentaenedioic acid | C14H22O4 | Shorter carbon chain with a dicarboxylic acid functional group |

| Icosapent ethyl (ethyl eicosapentaenoic acid) | C22H34O2 | A well-studied derivative with established therapeutic uses for hypertriglyceridemia |

Research Findings

Recent studies have focused on the therapeutic potential of this compound in various health conditions:

- Cardiovascular Disease : Clinical trials have shown that supplementation with EPA can significantly reduce cardiovascular events in high-risk populations .

- Metabolic Disorders : The compound has been linked to improvements in metabolic syndrome parameters by enhancing insulin sensitivity and reducing inflammation .

Properties

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

ethyl icosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3 |

InChI Key |

DTEMJWLYSQBXEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.